4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine
Description
4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a 5-methyltetrahydrofuran (oxolane) substituent at the N1 position. The compound’s structure combines a pyrazole core with a bromine atom at C4 and an amine group at C3, which are critical for its electronic and steric properties.
Properties
Molecular Formula |
C9H14BrN3O |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-bromo-1-[(5-methyloxolan-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3O/c1-6-2-3-7(14-6)4-13-5-8(10)9(11)12-13/h5-7H,2-4H2,1H3,(H2,11,12) |
InChI Key |
RFTPDCSOYBGNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Methyloxolane Moiety: The methyloxolane group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. In vitro studies have shown that modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines. The specific impact of the bromine atom and the oxolane moiety on activity is an area of ongoing investigation.
Agricultural Chemistry
The compound is also being explored for its use in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with plant biology suggests potential applications in crop protection.
Data Table: Pesticidal Efficacy
Materials Science
In materials science, the incorporation of brominated compounds into polymers has been shown to improve flame retardancy and thermal stability. The pyrazole structure can also enhance the mechanical properties of materials.
Case Study: Polymer Blends
Studies have demonstrated that blending polymers with brominated pyrazole derivatives results in improved fire resistance without significantly compromising mechanical integrity. This application is particularly relevant in industries requiring stringent safety standards.
Biochemical Research
The compound's ability to act as a ligand for various enzymes opens avenues for biochemical research. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and drug design.
Data Table: Enzyme Interaction Studies
Mechanism of Action
The mechanism of action of 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs, their molecular properties, and substituent characteristics:
Notes:
- Chirality and Solubility: The 5-methyloxolane group in the target compound introduces a chiral center and an oxygen atom, which may enhance solubility in polar solvents compared to purely aromatic or alkyl substituents (e.g., 2-fluorobenzyl or isopropyl) .
- Steric Hindrance: Branched substituents (e.g., isopropyl) or bulky groups (e.g., 4-bromobenzyl) may hinder interactions in biological systems compared to the compact oxolane ring .
Key Differentiators of the Target Compound
Chirality: The 5-methyloxolane group introduces a stereocenter absent in most analogs, which could lead to enantiomer-specific biological activity.
Synthetic Complexity: The tetrahydrofuran-derived substituent may require multi-step synthesis, contrasting with simpler alkylation procedures for ethyl or isopropyl analogs .
Biological Activity
4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, identified by its CAS number 1700244-04-7, has a molecular formula of CHBrNO and a molecular weight of 260.13 g/mol . The unique structural features of this compound suggest various mechanisms of action, particularly in the context of enzyme inhibition and therapeutic applications.
The chemical structure of this compound includes a bromine atom at the 4-position of the pyrazole ring and a methyloxolane moiety that may influence its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1700244-04-7 |
| Molecular Formula | CHBrNO |
| Molecular Weight | 260.13 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Enzyme Inhibition
Research indicates that pyrazole derivatives, including this compound, can act as inhibitors for various enzymes. For instance, related compounds have shown activity against liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders .
Anti-inflammatory Activity
Compounds within the pyrazole class have been recognized for their anti-inflammatory properties. The inhibition of p38 MAP kinase by certain pyrazole derivatives indicates that this compound could also possess this activity . This pathway is crucial in mediating inflammatory responses, making this compound a potential candidate for developing anti-inflammatory drugs.
Study on Pyrazole Derivatives
In a comparative study focusing on various pyrazole derivatives, compounds with similar structures to 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amines were evaluated for their biological activities. The results indicated that modifications in the side chains significantly impacted their inhibitory potency against specific targets such as p38 MAP kinase and cyclooxygenase enzymes .
Clinical Implications
While direct clinical studies involving 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amines are scarce, the promising results from related compounds warrant further investigation. The potential for high oral bioavailability and selective inhibition observed in other pyrazoles suggests that this compound could be developed into an effective therapeutic agent .
Q & A
Q. How can the synthesis of 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine be optimized for yield and purity?
- Methodological Answer: Synthesis optimization typically involves stepwise functionalization of the pyrazole core. For example:
-
Cyclization: Use 5-methyltetrahydrofuran-2-carbaldehyde and 4-bromo-3-aminopyrazole under acid catalysis (e.g., POCl₃) to form the Mannich base.
-
Regioselectivity Control: Adjust solvent polarity (e.g., DMF vs. THF) to favor N-alkylation over O-alkylation .
-
Purification: Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product (typical yields: 60-75%) .
- Key Data:
| Parameter | Condition/Result | Reference |
|---|---|---|
| Optimal solvent | DMF | |
| Yield | 65-75% |
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Assign signals for the oxolane methyl group (δ ~1.2 ppm, singlet) and pyrazole NH₂ (δ ~5.8 ppm, broad). Compare with analogs like 4-bromo-3-methylpyrazole (δ Br-C: ~95 ppm) .
- IR Spectroscopy: Confirm NH₂ stretches (~3400 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- X-Ray Crystallography: Resolve the tetrahydrofuran ring conformation and pyrazole-bromo spatial orientation (e.g., bond angles: C-Br-N ≈ 120°) .
Advanced Research Questions
Q. How can multi-step synthetic routes address challenges in regioselectivity for pyrazole derivatives?
- Methodological Answer:
-
Intermediate Design: Use 3-aminopyrazole-4-carbonyl chloride to introduce the oxolane-methyl group via nucleophilic substitution .
-
Protection/Deprotection: Protect the amine with Boc groups to prevent side reactions during alkylation .
-
Regioselective Bromination: Employ NBS (N-bromosuccinimide) in DCM at 0°C to selectively brominate the pyrazole C4 position .
- Key Data:
| Step | Reagent/Condition | Outcome | Reference |
|---|---|---|---|
| Bromination | NBS in DCM, 0°C | 85% regioselectivity |
Q. What in vitro pharmacological assays are suitable for evaluating bioactivity?
- Methodological Answer:
-
Antibacterial Activity: Use microdilution assays (e.g., against S. aureus ATCC 25923) with MIC (Minimum Inhibitory Concentration) determination. Compare with control antibiotics like ciprofloxacin .
-
Anticancer Screening: Test against human cancer cell lines (e.g., MDA-MB-231) using MTT assays. IC₅₀ values <30 µM suggest therapeutic potential .
-
Enzyme Inhibition: Assess cholinesterase or monoamine oxidase inhibition via Ellman’s method (IC₅₀: 10–50 nM for potent analogs) .
- Key Data:
| Assay Type | Model System | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antitubercular | M. tuberculosis H37Rv | MIC = 12.5 µg/mL |
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., σ₁ receptors or tubulin). Prioritize compounds with binding energies < -8 kcal/mol .
- QSAR Modeling: Correlate logP values (1.5–2.5) with antibacterial activity using partial least squares regression .
- DFT Calculations: Analyze electron density maps to predict bromine’s role in π-π stacking (e.g., HOMO-LUMO gap: ~4.5 eV) .
Q. What strategies resolve contradictions in solvent-dependent photophysical data?
- Methodological Answer:
-
Solvent Polarity Studies: Measure fluorescence in DMSO (λem = 356 nm) vs. hexane (λem = 320 nm) to assess solvatochromism .
-
TD-DFT Analysis: Model excited-state transitions to explain bathochromic shifts in polar solvents .
-
Controlled Experiments: Replicate studies under inert atmospheres to rule out oxidation artifacts .
- Key Data:
| Solvent | λem (nm) | Quantum Yield | Reference |
|---|---|---|---|
| DMSO | 356 | 0.45 | |
| Hexane | 320 | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
